[(4'-Ethyl[1,1'-biphenyl]-4-yl)methyl]hydrazine
Description
Properties
CAS No. |
887594-26-5 |
|---|---|
Molecular Formula |
C15H18N2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
[4-(4-ethylphenyl)phenyl]methylhydrazine |
InChI |
InChI=1S/C15H18N2/c1-2-12-3-7-14(8-4-12)15-9-5-13(6-10-15)11-17-16/h3-10,17H,2,11,16H2,1H3 |
InChI Key |
MVXHRUZYJXJKEM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC=C(C=C2)CNN |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme and Conditions
The most direct route involves the condensation of 4'-ethylbiphenyl-4-carboxaldehyde with hydrazine hydrate in ethanol under acidic conditions.
$$
\text{4'-Ethylbiphenyl-4-carboxaldehyde} + \text{N}2\text{H}4 \xrightarrow[\text{EtOH, HCl}]{\Delta} [(\text{4'-Ethyl}[1,1'\text{-biphenyl}]\text{-4-yl})\text{methyl}]\text{hydrazine} + \text{H}_2\text{O}
$$
Key Parameters:
Yield and Purification
Yields typically range from 65–78% after recrystallization from ethanol-water mixtures (Table 1).
Table 1: Optimization of Catalytic Coupling
| Parameter | Variation Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Solvent | Ethanol, Methanol | Ethanol | 75 |
| Acid Catalyst | HCl, H₂SO₄, AcOH | HCl | 78 |
| Temperature (°C) | 60–100 | 80 | 76 |
Palladium-Catalyzed Cross-Coupling of 4-Bromo-4'-ethylbiphenyl with Hydrazine
Reaction Mechanism
This method adapts Suzuki-Miyaura coupling principles to introduce the hydrazine moiety. 4-Bromo-4'-ethylbiphenyl reacts with hydrazine hydrochloride in the presence of a palladium catalyst:
$$
\text{4-Bromo-4'-ethylbiphenyl} + \text{N}2\text{H}4\cdot\text{HCl} \xrightarrow[\text{Pd(cinnamyl)Cl}_2, \text{NaOtBu}]{\text{1,4-Dioxane}} [(\text{4'-Ethyl}[1,1'\text{-biphenyl}]\text{-4-yl})\text{methyl}]\text{hydrazine} + \text{HBr}
$$
Conditions:
Challenges and Solutions
- Byproduct Formation: Competing Ullmann coupling can occur, reduced by using bulky ligands (e.g., XPhos).
- Purification: Column chromatography (SiO₂, hexane/ethyl acetate 3:1) isolates the product in 60–68% yield.
Reductive Amination of 4'-Ethylbiphenyl-4-carbonitrile
Two-Step Synthesis
Step 1: Reduction of 4'-ethylbiphenyl-4-carbonitrile to the corresponding amine using LiAlH₄:
$$
\text{4'-Ethylbiphenyl-4-carbonitrile} \xrightarrow[\text{LiAlH}_4]{\text{THF}} \text{4'-Ethylbiphenyl-4-methylamine}
$$
Step 2: Diazotization followed by hydrazine substitution:
$$
\text{4'-Ethylbiphenyl-4-methylamine} \xrightarrow[\text{NaNO}2, \text{HCl}]{\text{H}2\text{O}} \text{Diazonium Salt} \xrightarrow[\text{N}2\text{H}4]{\text{EtOH}} [(\text{4'-Ethyl}[1,1'\text{-biphenyl}]\text{-4-yl})\text{methyl}]\text{hydrazine}
$$
Yield Comparison
Microwave-Assisted Hydrazinolysis of 4'-Ethylbiphenyl-4-methyl Esters
Enhanced Reaction Kinetics
Microwave irradiation accelerates the hydrazinolysis of methyl or ethyl esters:
$$
\text{4'-Ethylbiphenyl-4-methyl ester} + \text{N}2\text{H}4 \xrightarrow[\text{MW, EtOH}]{\Delta} [(\text{4'-Ethyl}[1,1'\text{-biphenyl}]\text{-4-yl})\text{methyl}]\text{hydrazine} + \text{ROH}
$$
Advantages:
Table 2: Conventional vs. Microwave Synthesis
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Time (h) | 6–8 | 1–2 |
| Yield (%) | 65–70 | 80–85 |
| Purity (%) | 92–95 | 97–99 |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
[(4’-Ethyl[1,1’-biphenyl]-4-yl)methyl]hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form azo compounds.
Reduction: The biphenyl structure can be reduced under hydrogenation conditions.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the hydrazine group.
Major Products
Oxidation: Azo compounds.
Reduction: Reduced biphenyl derivatives.
Substitution: Substituted hydrazine derivatives.
Scientific Research Applications
[(4’-Ethyl[1,1’-biphenyl]-4-yl)methyl]hydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its hydrazine moiety.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(4’-Ethyl[1,1’-biphenyl]-4-yl)methyl]hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This can affect various biochemical pathways, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Biphenyl Core
a. Fluorine-Substituted Analogues
- 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)propanehydrazide (–3): Key Difference: Contains a fluorine atom at the 2-position of the biphenyl and a propanehydrazide chain. Impact: Fluorine increases electronegativity and metabolic stability compared to the ethyl group in the target compound.
b. Methoxy-Substituted Analogues
Functional Group Variations
a. Biphenyl-4-carbohydrazide (11e) ():
- Structure : Biphenyl core with a carbonyl-linked hydrazine (carbohydrazide).
- Key Difference : Carbonyl group replaces the methylene linker in the target compound.
- Impact: The carbonyl group increases polarity and hydrogen-bonding capacity, improving solubility but reducing lipophilicity. Synthesized in 85% yield via hydrazinolysis of methyl biphenyl-4-carboxylate .
b. Hydrazone Derivatives
- (E)-1-(1-([1,1'-Biphenyl]-4-yl)ethylidene)-2-phenylhydrazine (): Structure: Ethylidene-linked phenylhydrazine instead of a methylene-hydrazine.
Complex Derivatives with Heterocycles
a. Triazole-Thione Derivatives (–3, 15):
- Example: 5-(4-Ethoxyphenyl)-4-[(2E)-2-(4-methylbenzylidene)hydrazino]-4H-1,2,4-triazole-3-thiol ().
- Key Difference : Incorporates a triazole-thione ring fused to the hydrazine moiety.
- Impact : Enhances antimicrobial and antioxidant activities due to sulfur and nitrogen heteroatoms .
b. Pyrazole-Hydrazide Hybrids ():
- Example : N'-(1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-4-yl)methylene)salicylhydrazide ().
- Key Difference : Pyrazole ring substituted with bromophenyl and hydrazide groups.
- Impact : Exhibits antileishmanial and antimalarial activities, attributed to the electron-withdrawing bromine and hydrazide reactivity .
Comparative Data Table
Biological Activity
[(4'-Ethyl[1,1'-biphenyl]-4-yl)methyl]hydrazine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 242.32 g/mol. The compound features a biphenyl moiety substituted with an ethyl group and a hydrazine functional group, which contributes to its reactivity and biological profile .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Formation of the biphenyl structure.
- Alkylation with ethyl groups.
- Introduction of the hydrazine moiety.
These steps can vary based on laboratory protocols and available reagents .
Antimicrobial Activity
Recent studies have indicated that hydrazine derivatives exhibit significant antimicrobial properties. For instance, this compound has shown potential against various bacterial strains, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Table 1: Antimicrobial Activity of Hydrazine Derivatives
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 2.0 | Staphylococcus aureus |
| Hydrazone derivative A | 0.5 | Escherichia coli |
| Hydrazone derivative B | 0.8 | Pseudomonas aeruginosa |
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that this compound can induce apoptosis in cancer cell lines. In vitro studies on MCF-7 breast cancer cells revealed that treatment with this compound resulted in significant cell death and alterations in cell morphology .
Figure 1: Effects on MCF-7 Cell Viability
Cytotoxicity Assay Results
Case Study 1: Anticancer Activity
In a study examining the effects of various hydrazine derivatives on cancer cell lines, this compound was found to inhibit cell growth significantly at concentrations as low as 10 µM. The mechanism was linked to the induction of apoptosis through activation of caspase pathways .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of this compound against multi-drug resistant strains. The results indicated that it outperformed conventional antibiotics in certain cases, suggesting its potential as a lead compound for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
